molecular formula C16H19NO2 B1330070 1H-Pyrrole-3-acetic acid, 2,5-dimethyl-1-(3,5-dimethylphenyl)- CAS No. 42866-02-4

1H-Pyrrole-3-acetic acid, 2,5-dimethyl-1-(3,5-dimethylphenyl)-

Cat. No.: B1330070
CAS No.: 42866-02-4
M. Wt: 257.33 g/mol
InChI Key: KCKZRQBZOVWQSP-UHFFFAOYSA-N
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Description

1H-Pyrrole-3-acetic acid, 2,5-dimethyl-1-(3,5-dimethylphenyl)- is a heterocyclic organic compound that belongs to the pyrrole family. Pyrroles are five-membered aromatic rings containing one nitrogen atom. This specific compound is characterized by the presence of two methyl groups at positions 2 and 5 of the pyrrole ring and a 3,5-dimethylphenyl group attached to the nitrogen atom. The compound’s structure imparts unique chemical and physical properties, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrrole-3-acetic acid, 2,5-dimethyl-1-(3,5-dimethylphenyl)- can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the cyclization reaction using stoichiometric azobisisobutyronitrile (AIBN), excess aqueous hypophosphorous acid (H₃PO₂), and triethylamine (Et₃N) under reflux in 1-propanol consistently yields the desired pyrrole derivative .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrrole-3-acetic acid, 2,5-dimethyl-1-(3,5-dimethylphenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the pyrrole ring. Halogenation, nitration, and sulfonation are typical substitution reactions.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or neutral medium.

    Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.

    Substitution: Halogenation using bromine (Br₂) or chlorine (Cl₂) in the presence of a catalyst like iron (Fe).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1H-Pyrrole-3-acetic acid, 2,5-dimethyl-1-(3,5-dimethylphenyl)- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1H-Pyrrole-3-acetic acid, 2,5-dimethyl-1-(3,5-dimethylphenyl)- involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Pyrrole-3-acetic acid, 2,5-dimethyl-1-(3,5-dimethylphenyl)- is unique due to the presence of both the acetic acid and 3,5-dimethylphenyl groups, which impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-[1-(3,5-dimethylphenyl)-2,5-dimethylpyrrol-3-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2/c1-10-5-11(2)7-15(6-10)17-12(3)8-14(13(17)4)9-16(18)19/h5-8H,9H2,1-4H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCKZRQBZOVWQSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=CC(=C2C)CC(=O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20195543
Record name 1H-Pyrrole-3-acetic acid, 2,5-dimethyl-1-(3,5-dimethylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20195543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42866-02-4
Record name 1H-Pyrrole-3-acetic acid, 2,5-dimethyl-1-(3,5-dimethylphenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042866024
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Pyrrole-3-acetic acid, 2,5-dimethyl-1-(3,5-dimethylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20195543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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